

Enzymatic conversion of stevioside to rubusoside protocol.

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Compound of Interest

Compound Name: *Rubusoside*

Cat. No.: *B1680263*

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Application Note: Enzymatic Synthesis of Rubusoside

Introduction

Rubusoside is a naturally occurring, high-potency sweetener with bioactive properties found in the leaves of the Chinese sweet tea plant (*Rubus suavissimus*). Stevioside, a more abundant and structurally similar steviol glycoside from *Stevia rebaudiana*, often possesses a bitter aftertaste. The targeted enzymatic conversion of stevioside to **rubusoside** offers a method to produce this high-value sweetener. This process involves the selective hydrolysis of a single glucose unit from the stevioside molecule. The use of specific glycosidases, such as β -glucosidase, provides an environmentally friendly and highly efficient strategy for this biotransformation.^[1] This document provides a detailed protocol for this enzymatic conversion and the subsequent analysis of the reaction products.

Principle

The conversion of stevioside to **rubusoside** is achieved by the specific enzymatic hydrolysis of the terminal β -1,2-glucosidic bond in the sophorosyl disaccharide located at the C-13 position of the steviol core. Enzymes with a high affinity for sophorose are particularly effective.^{[2][3]} This reaction removes one glucose molecule, yielding **rubusoside**, which is a steviol diglycoside. Several microbial β -glucosidases and β -galactosidases have been identified that can catalyze this specific reaction with high efficiency and selectivity, avoiding unwanted hydrolysis of other glycosidic bonds.^{[1][4][5]}

Data Summary of Enzymatic Conversion Protocols

The efficiency of the stevioside to **rubusoside** conversion is highly dependent on the enzyme source and reaction conditions. The following table summarizes key quantitative data from various published protocols.

Enzyme Source	Substrate Conc. (g/L)	Temperature (°C)	pH	Reaction Time	Conversion Rate (%)	Rubusoside Yield (%)	Reference
β -glucosidase (Chryseobacterium scophthalmum 1433)	240	47.5	N/A	70 min	99	99	[1]
β -glucosidase (Streptomyces sp. GXT6)	N/A	50	8.5	6 h	98.2	78.8	[2][3][6]
β -galactosidase (Aspergillus sp.)	N/A	60	N/A	72 h	98.3	91.4	[4][6]
β -glucosidase (Aspergillus aculeatus)	280 mM	63	5.1	N/A	N/A	N/A	[5]

N/A: Data not available in the cited source.

Detailed Experimental Protocols

Protocol 1: Enzymatic Conversion of Stevioside to Rubusoside

This protocol details the steps for the enzymatic reaction using a commercially available or purified β -glucosidase.

4.1. Materials

- Stevioside ($\geq 95\%$ purity)
- β -glucosidase (e.g., from *Streptomyces* sp. or *Aspergillus* sp.)
- Sodium Phosphate Buffer (50 mM, pH 7.0, adjust pH according to enzyme optimum)
- Deionized water
- 0.22 μm syringe filters
- HPLC vials

4.2. Equipment

- Analytical balance
- pH meter
- Thermostatic water bath or incubator shaker
- Vortex mixer
- Microcentrifuge
- Heating block or water bath for reaction termination

4.3. Procedure

- **Substrate Preparation:** Prepare a stock solution of stevioside (e.g., 50 g/L) by dissolving the required amount in 50 mM sodium phosphate buffer. Gently warm and vortex if necessary to fully dissolve.
- **Reaction Setup:** In a reaction tube, add the stevioside solution. Pre-incubate the solution at the optimal temperature for the selected enzyme (e.g., 50°C) for 10 minutes to allow for temperature equilibration.
- **Enzyme Addition:** Add the β -glucosidase to the reaction mixture to a final concentration that ensures efficient conversion (e.g., 100-500 U/L). The optimal enzyme concentration should be determined empirically.
- **Incubation:** Incubate the reaction mixture at the optimal temperature with gentle agitation for the required duration (e.g., 6 hours). It is recommended to take time-course samples (e.g., at 0, 1, 2, 4, and 6 hours) to monitor the reaction progress.
- **Reaction Termination:** Stop the reaction by heat inactivation. Place the reaction tubes in a heating block or boiling water bath at 100°C for 10 minutes to denature the enzyme.
- **Sample Preparation for Analysis:** After cooling to room temperature, centrifuge the sample at 10,000 x g for 10 minutes to pellet the denatured enzyme and any precipitates.
- **Collect the supernatant and filter it through a 0.22 μ m syringe filter into an HPLC vial for analysis.**

Protocol 2: HPLC Analysis of Stevioside and Rubusoside

This protocol provides a reliable HPLC method for the separation and quantification of stevioside and its conversion product, **rubusoside**.

4.1. Materials

- Acetonitrile (ACN), HPLC grade
- Sodium Phosphate Monobasic, HPLC grade

- Phosphoric Acid
- Deionized water (18.2 MΩ·cm)
- Stevioside standard (≥95% purity)
- **Rubusoside** standard (≥95% purity)

4.2. Equipment

- High-Performance Liquid Chromatography (HPLC) system equipped with:
 - UV-Vis Detector
 - Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 μm)
 - Autosampler
 - Column oven

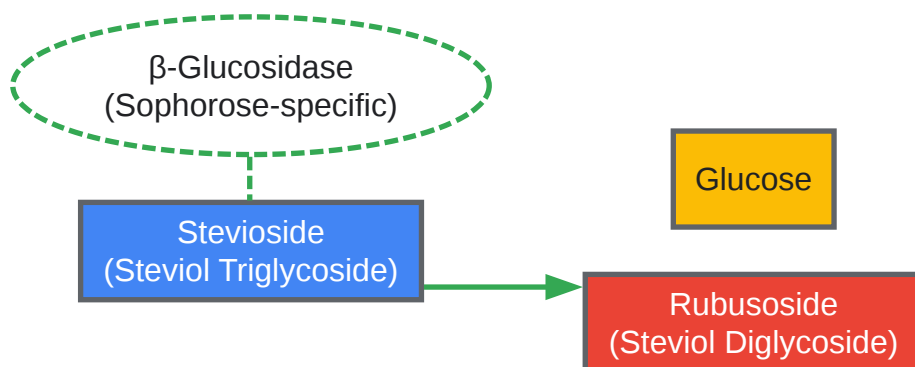
4.3. HPLC Conditions

Parameter	Value
Mobile Phase	Acetonitrile : 10 mM Sodium Phosphate Buffer (32:68, v/v), pH adjusted to 2.6 with phosphoric acid[7]
Flow Rate	1.0 mL/min[7]
Column Temperature	40°C[7]
Detection Wavelength	210 nm[8]
Injection Volume	20 μL[7]
Run Time	~25 minutes

4.4. Procedure

- Standard Preparation: Prepare individual stock solutions of stevioside and **rubusoside** (e.g., 1 mg/mL) in the mobile phase. Perform serial dilutions to create a set of calibration standards ranging from 1 to 50 mg/kg.[7]
- Calibration Curve: Inject the calibration standards into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration for both stevioside and **rubusoside**.
- Sample Analysis: Inject the prepared samples from the enzymatic reaction (Protocol 1, step 7) into the HPLC system.
- Quantification: Identify and integrate the peaks for stevioside and **rubusoside** based on the retention times of the standards. Calculate the concentration of each compound in the samples using the linear regression equation from the calibration curves.
- Calculations:
 - Stevioside Conversion (%): $[(\text{Initial Concentration of Stevioside} - \text{Final Concentration of Stevioside}) / \text{Initial Concentration of Stevioside}] * 100$
 - **Rubusoside** Yield (%): $[(\text{Moles of Rubusoside Produced}) / (\text{Initial Moles of Stevioside})] * 100$

Visualizations



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